molecular formula C11H13F2NO4 B14896322 n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide

Cat. No.: B14896322
M. Wt: 261.22 g/mol
InChI Key: WSPJUQRGAGLGSO-UHFFFAOYSA-N
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Description

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and stability of molecules.

Preparation Methods

The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: can be compared with other compounds that contain difluoromethoxy groups, such as:

The uniqueness of This compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13F2NO4

Molecular Weight

261.22 g/mol

IUPAC Name

N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide

InChI

InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15)

InChI Key

WSPJUQRGAGLGSO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F

Origin of Product

United States

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